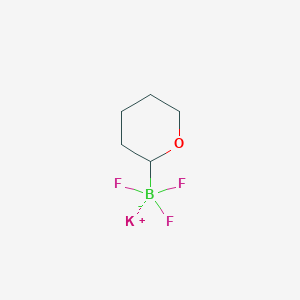
oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, including “this compound”, have been successfully synthesized . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains acetic acid and oxo groups .科学的研究の応用
Synthesis and Biological Evaluation
Research has demonstrated that pyrazoles, including derivatives of oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, are crucial in the development of compounds with substantial agrochemical and pharmaceutical activities. Innovations in synthetic strategies have enabled the creation of pyrazole derivatives exhibiting a range of physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These compounds have been synthesized using various methods, including reactions under microwave conditions, showcasing their versatile applications in creating biologically active molecules (Sheetal et al., 2018).
Metal-Ion Sensing and Environmental Applications
The 1,3,4-oxadiazole scaffolds, closely related to the chemical structure of interest, are highlighted for their applications in metal-ion sensing due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. These features render them suitable for the development of chemosensors, especially for detecting metal ions in environmental samples. Synthetic routes to these derivatives include various cyclization methods, emphasizing their role in environmental monitoring and pollution detection (D. Sharma et al., 2022).
Therapeutic Potential in Neurodegenerative Disorders
Pyrazoline compounds, including those derived from this compound, have been identified as promising candidates for treating neurodegenerative diseases. Their neuroprotective properties and efficacy in managing conditions such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders have been extensively reviewed. The structural versatility of pyrazolines allows for the development of new molecules with enhanced efficacy and minimal side effects, thus contributing to the advancement of treatments for mental health issues (Shivani Saxena et al., 2022).
Antioxidant Activity Analysis
In the context of assessing antioxidant activities, compounds including derivatives of this compound can be involved in the determination of antioxidant capacity using various assays. These include spectrophotometric methods and electrochemical biosensors, highlighting the role of such compounds in the development of assays for evaluating the antioxidant properties of various samples. This application is critical in food science, pharmacology, and the study of natural products (I. Munteanu & C. Apetrei, 2021).
将来の方向性
Pyrazole-bearing compounds, including “oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new therapeutic agents.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects, suggesting that these compounds may interact with multiple targets within the body .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, have been shown to interact with their targets in a way that leads to changes in cellular function . For instance, some pyrazole derivatives have demonstrated potent antileishmanial activity, suggesting that they may interact with specific proteins or enzymes in the Leishmania parasite .
Biochemical Pathways
For instance, imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
特性
IUPAC Name |
2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(7(11)8(12)13)5(2)10(3)9-4/h1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKWJQSSIWGSLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637336-34-6 |
Source


|
| Record name | 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)
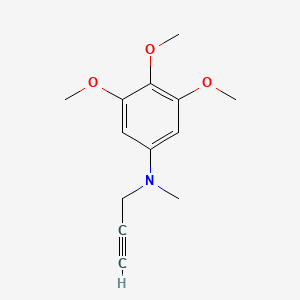
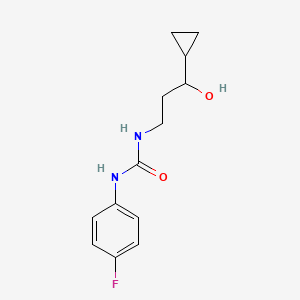
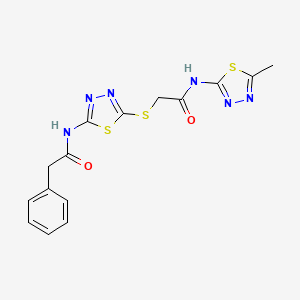

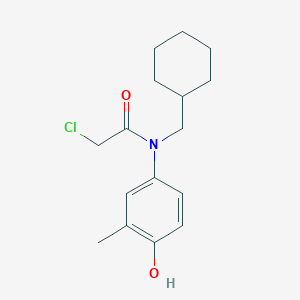
![1,6-Dimethyl-4-(3-pyridin-4-yloxyazetidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2397676.png)

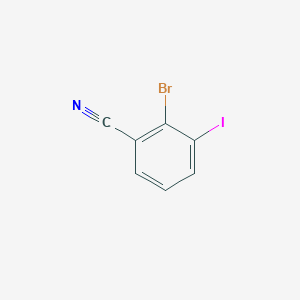
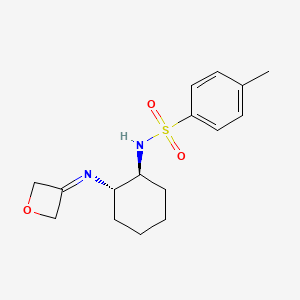
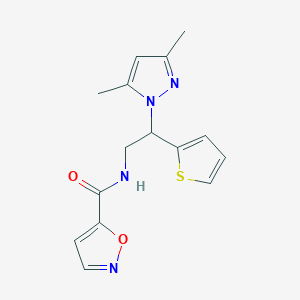
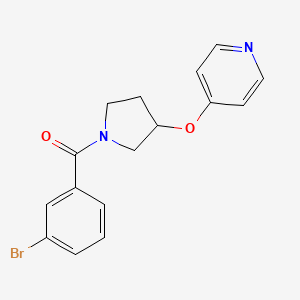
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)
